4-乙氧基-4-氧代丁基锌溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

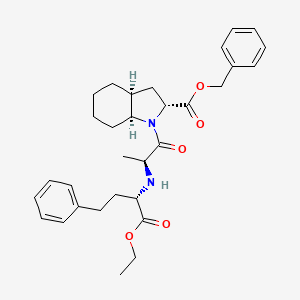

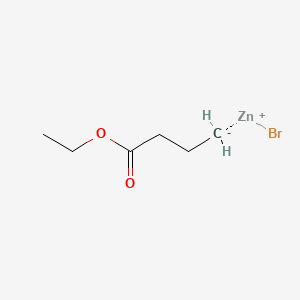

4-Ethoxy-4-oxobutylzinc bromide is a chemical compound that belongs to the family of organozinc compounds . It is a pale yellowish liquid that is commonly used as a reagent in organic synthesis, especially in the preparation of aldehydes and ketones. This compound has the molecular formula C6H11BrO2Zn and the molar mass of 260.44 g/mol .

Synthesis Analysis

4-Ethoxy-4-oxobutylzinc bromide is typically prepared by reacting 4-bromobutanal with diethylzinc in the presence of a catalyst such as copper (I) bromide. The resulting product is then isolated by distillation and purification.Molecular Structure Analysis

The molecular structure of 4-Ethoxy-4-oxobutylzinc bromide can be represented by the linear formula: C2H5O2C(CH2)3ZnBr . The compound has a molecular weight of 260.4 g/mol .Chemical Reactions Analysis

4-Ethoxy-4-oxobutylzinc bromide can be used as an intermediate in one of the key synthetic steps for the preparation of acrylic acid derivatives as EP3 receptor antagonists . It can also be used as an intermediate in the final step of the total synthesis of a natural product mucosin . Furthermore, it can act as a substrate in the synthesis of multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction .Physical And Chemical Properties Analysis

The physical properties of 4-Ethoxy-4-oxobutylzinc bromide include a density of 0.976 g/mL at 25 °C . It is slightly soluble in water, soluble in organic solvents such as ether and tetrahydrofuran, and decomposes in the presence of water and air.科学研究应用

Preparation of Acrylic Acid Derivatives

4-Ethoxy-4-oxobutylzinc bromide can be used as an intermediate in one of the key synthetic steps for the preparation of acrylic acid derivatives . These derivatives are important in the field of medicinal chemistry, where they are used as EP3 receptor antagonists .

Total Synthesis of Natural Products

This compound also plays a crucial role as an intermediate in the final step of the total synthesis of a natural product known as mucosin . Mucosin is a bioactive compound with potential therapeutic applications .

Synthesis of Multi-substituted Haloalkenes

4-Ethoxy-4-oxobutylzinc bromide can be used as a substrate in the synthesis of multi-substituted haloalkenes . This is achieved by reacting the compound with 1-haloalkenes via the Negishi cross-coupling reaction.

Negishi Cross-Coupling Reaction

The compound’s primary application lies in the Negishi cross-coupling reaction. This reaction allows the formation of a carbon-carbon bond between an sp2 hybridized carbon (from an alkenyl halide) and the alpha carbon of the keto group in 4-Ethoxy-4-oxobutylzinc bromide.

Synthesis of Complex Organic Molecules

Synthesis of Carbon-Carbon Bonds

The compound’s ability to participate in various coupling reactions, particularly the Negishi cross-coupling reaction, allows for the formation of carbon-carbon bonds between different organic molecules. This makes it a valuable tool in the construction of complex organic molecules with precise control over the product structure.

作用机制

Target of Action

4-Ethoxy-4-oxobutylzinc bromide is primarily used as an intermediate in the synthesis of various compounds. It plays a crucial role in the preparation of acrylic acid derivatives as EP3 receptor antagonists . EP3 receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a significant role in various physiological processes such as inflammation, fever, and pain perception .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a substrate in the synthesis of multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .

Biochemical Pathways

It is known to be involved in the synthesis of acrylic acid derivatives, which can interact with ep3 receptors . These receptors are involved in various signaling pathways, including the regulation of cyclic AMP production .

Result of Action

The primary result of the action of 4-Ethoxy-4-oxobutylzinc bromide is the formation of new compounds through chemical reactions. For example, it is used in the total synthesis of a natural product called mucosin . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.

属性

IUPAC Name |

bromozinc(1+);ethyl butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPARCVGSTPKNNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-4-oxobutylzinc bromide | |

Q & A

Q1: How is 4-Ethoxy-4-oxobutylzinc bromide utilized in the synthesis of complex molecules?

A1: 4-Ethoxy-4-oxobutylzinc bromide acts as a crucial building block in synthesizing complex molecules like decahydroquinoline alkaloids [, ]. These alkaloids, found in various organisms like poison dart frogs, exhibit diverse biological activities. The compound participates in palladium-catalyzed cross-coupling reactions with suitable partners, enabling the efficient assembly of the core decahydroquinoline structure. For instance, it reacts with 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose to yield a novel S-ribosylhomocysteine analogue []. Additionally, it reacts with 5-oxohexanoyl chloride, forming a key intermediate that ultimately leads to the synthesis of the decahydroquinoline alkaloid cis-195A [].

Q2: What is the significance of palladium catalysts in reactions involving 4-Ethoxy-4-oxobutylzinc bromide?

A2: Palladium catalysts play a vital role in facilitating the reactions of 4-Ethoxy-4-oxobutylzinc bromide [, ]. These catalysts enable the selective cross-coupling of the reagent with various substrates, such as halogenated compounds, leading to the formation of new carbon-carbon bonds. This catalytic activity is crucial for constructing the complex ring systems found in decahydroquinoline alkaloids and other biologically active molecules. For example, palladium catalysts like Pd[P(Ph)3]4 are employed in these reactions to ensure efficient and controlled bond formation, leading to the desired products with high selectivity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)

![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)